molecular formula C12H13N3O2 B1481941 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098046-23-0

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1481941
CAS No.: 2098046-23-0
M. Wt: 231.25 g/mol
InChI Key: ZATZZKDSRBXJCR-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities, linked to a pyridinyl ring and an acetic acid side chain . The acetic acid functional group makes this compound a versatile building block (synthon) for the synthesis of more complex molecules, such as through amide coupling reactions to create novel chemical entities for biological screening . Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological properties. Research into analogous structures has indicated potential bioactivities, suggesting this compound may be of value in developing therapeutics for various diseases . As a bifunctional molecule, it can serve as a key intermediate in constructing potential enzyme inhibitors or receptor modulators. This product is strictly for research and further manufacturing purposes. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-10-6-11(9-4-3-5-13-7-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZZKDSRBXJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through multi-step organic reactions, typically involving the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and pyridine substituents. The synthesis methods are crucial for optimizing yield and purity, which directly influence biological activity.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, a study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The selectivity index for some derivatives indicated a promising therapeutic profile with minimal gastrointestinal toxicity .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (μM)Selectivity IndexEdema Inhibition (%)
Compound A0.034344.5682.8
Compound B0.052353.878.9
Compound C0.04530080.0

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. It is hypothesized that the compound acts as an inhibitor or modulator of these enzymes, thereby reducing inflammatory responses .

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

  • Study on COX Inhibition : A series of substituted pyrazole derivatives were synthesized and screened for their COX inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than standard anti-inflammatory medications like celecoxib .
  • Safety Profile Evaluation : Histopathological investigations in animal models revealed that certain derivatives caused minimal degenerative changes in vital organs, indicating a favorable safety profile .
  • Pharmacokinetic Studies : Compounds similar to this compound were subjected to pharmacokinetic evaluations, showing promising oral bioavailability and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of pyrazole-acetic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-(Pyridin-3-yl), 5-ethyl C₁₃H₁₃N₃O₂ 257.27 g/mol Enhanced hydrogen bonding (pyridine), moderate lipophilicity (ethyl)
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 3-(CF₃), 5-methyl C₇H₇F₃N₂O₂ 222.14 g/mol High metabolic stability (CF₃), increased acidity (pKa ~3.5)
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid 3-NH₂, 5-phenyl C₁₁H₁₁N₃O₂ 217.23 g/mol Improved solubility (NH₂), aromatic interactions (phenyl)
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid 1-CH₃, 3-CH₃ C₇H₁₀N₂O₂ 154.17 g/mol Reduced steric hindrance, lower molecular weight
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid 3-isopropyl, 5-methyl C₉H₁₄N₂O₂ 182.22 g/mol Branched alkyl chain enhances lipophilicity (LogP ~2.1)
Key Observations:
  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in the 3-position (Table 1, Row 2) significantly lowers the pKa of the acetic acid moiety (pKa ~3.5 vs. ~4.2 for the target compound), enhancing ionization at physiological pH .
  • Aromatic vs.

Preparation Methods

Stepwise Preparation Methodology

Step Reaction Type Reagents & Conditions Description Key Notes
1 Cyclization to form pyrazolidine intermediate 3-hydrazinopyridine dihydrochloride + dialkyl maleate; solvent: acetonitrile; temp: RT to 60 °C Cyclization yields alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate This forms the pyrazole ring precursor with the pyridin-3-yl substituent
2 Chlorination Phosphoryl chloride (POCl3), acetonitrile, 25–100 °C, preferably 60 °C for 2 h Converts pyrazolidine to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Chlorination introduces a chlorine at the 3-position of the pyrazole ring
3 Oxidation Manganese(IV) oxide or sodium persulfate/sulfuric acid, acetonitrile, 25–100 °C Oxidizes the dihydro-pyrazole to aromatic pyrazole derivative Achieves aromatization of the pyrazole ring system
4 Hydrolysis to carboxylic acid Aqueous hydrochloric acid, 25–100 °C (preferably 90 °C) Converts ester group to carboxylic acid, yielding 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride Acidic hydrolysis step crucial for acid functionality
5 Decarboxylation / substitution Copper(II) oxide in polar aprotic solvent, 80–140 °C Removes chlorine or modifies substituents to yield final pyrazolyl acetic acid Final functionalization step to achieve target compound

Detailed Reaction Conditions and Mechanistic Insights

  • Cyclization (Step 1): The reaction of 3-hydrazinopyridine dihydrochloride with dialkyl maleate proceeds via nucleophilic attack of hydrazine nitrogen on the activated double bond of maleate, forming a pyrazolidine ring intermediate. The reaction is typically conducted in acetonitrile, an inert polar aprotic solvent, at room temperature to 60 °C to optimize yield and purity.

  • Chlorination (Step 2): Phosphoryl chloride is the preferred chlorinating agent due to its efficacy and selectivity. The chlorination introduces a chlorine atom at the 3-position of the pyrazole ring, facilitating subsequent oxidation. The reaction is carried out in acetonitrile at around 60 °C for 2 hours. Excess phosphoryl chloride (1.1 to 10 equivalents) ensures complete conversion.

  • Oxidation (Step 3): Aromatization of the pyrazole ring is achieved by oxidation using manganese(IV) oxide or sodium persulfate in acetonitrile. The reaction temperature is maintained between 25 °C and 100 °C until completion. This step is critical for establishing the aromatic pyrazole system essential for biological activity.

  • Hydrolysis (Step 4): The ester moiety is hydrolyzed under acidic conditions using aqueous hydrochloric acid at elevated temperatures (~90 °C). This step converts the ester to the corresponding carboxylic acid, yielding the hydrochloride salt of the pyrazole carboxylic acid intermediate.

  • Final Functionalization (Step 5): Treatment with copper(II) oxide in a polar aprotic solvent at 80–140 °C facilitates removal or substitution of the chlorine atom, affording the final 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid. This step may involve decarboxylation or other transformations depending on the exact synthetic route.

Comparative Notes on Pyridin-3-yl vs. Pyridin-4-yl Isomers

  • The preparation methods for the pyridin-3-yl derivative closely mirror those reported for the pyridin-4-yl isomer, with minor adjustments in starting materials and reaction conditions to accommodate positional differences on the pyridine ring.

  • The ethyl substitution at the 5-position of the pyrazole ring is typically introduced via the dialkyl maleate or related β-dicarbonyl precursors during the cyclization step.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temp (°C) Time Purpose Notes
1 3-hydrazinopyridine dihydrochloride + dialkyl maleate Acetonitrile RT – 60 2–4 h Pyrazolidine ring formation Inert solvent, moderate heat
2 Phosphoryl chloride (POCl3) Acetonitrile 60 2 h Chlorination at 3-position Excess POCl3 used
3 MnO2 or Na2S2O8/H2SO4 Acetonitrile 25 – 100 Until completion Aromatization (oxidation) Monitor by TLC or HPLC
4 Aqueous HCl Water 90 2–6 h Ester hydrolysis to acid Large excess HCl used
5 CuO Polar aprotic solvent 80 – 140 Variable Final substitution/decarboxylation High temp for completion

Research Findings and Optimization

  • The use of acetonitrile as a solvent in chlorination and oxidation steps is favored due to its inertness and ability to dissolve both organic and inorganic reagents effectively.

  • Excess chlorinating and oxidizing agents improve yields but require careful quenching and neutralization to avoid side reactions.

  • Hydrolysis under acidic conditions is straightforward, but temperature control is essential to prevent decomposition of sensitive pyrazole rings.

  • The final copper(II) oxide mediated step may vary depending on the desired substitution pattern and can be optimized by solvent choice and temperature.

  • Continuous flow chemistry and catalyst screening have been proposed in related pyrazole syntheses to enhance scalability and efficiency, though specific data for this compound remain to be published.

Concluding Remarks

The preparation of this compound is a multi-step process involving cyclization, chlorination, oxidation, hydrolysis, and final functionalization. The methodology is well-documented for closely related compounds and can be adapted with precise control of reaction conditions to yield high purity product suitable for further biological evaluation. The use of phosphoryl chloride and manganese(IV) oxide in acetonitrile, combined with acidic hydrolysis, forms the backbone of the synthetic route. Optimization of each step is critical for maximizing yield and purity, with potential for future improvements through modern synthetic technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via condensation of pyridinyl derivatives with hydrazine, followed by functionalization with an acetic acid moiety. Key parameters include:

  • Temperature : Pyrazole cyclization requires 60–80°C for optimal ring closure .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during acetic acid group introduction .
  • pH Control : Neutral to slightly acidic conditions (pH 6–7) minimize side reactions .
    • Yield Optimization : Continuous flow reactors improve efficiency in industrial-scale synthesis by maintaining precise temperature and reagent stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm pyrazole ring substitution patterns and acetic acid integration .
  • HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., uncyclized intermediates) .
  • X-ray Crystallography : Resolves stereochemistry of the pyridinyl-pyrazole core .

Q. How do structural features (e.g., pyrazole ring substitution, pyridinyl group) influence its physicochemical properties?

  • Methodological Answer :

  • Pyridinyl Group : Enhances water solubility via hydrogen bonding and modulates electronic effects on the pyrazole ring .
  • Ethyl Substituent : Increases lipophilicity (logP ~1.8), impacting membrane permeability in biological assays .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :

  • Assay Validation : Standardize enzymatic assays (e.g., IC50_{50} under uniform pH/temperature) to reduce variability .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Analog Comparison : Compare with analogs like 3-methylpyrazolone (analgesic) and phenylpyrazolone (anti-inflammatory) to isolate substituent-specific effects .

Q. How can computational methods predict binding modes of this compound with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the pyridinyl group and ATP-binding pockets in kinases .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Lys33 in p38 MAPK) .
  • QSAR Models : Correlate ethyl/pyridinyl substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during pyrazole ring formation to control stereochemistry .
  • Process Monitoring : Implement in-line FTIR to detect racemization during acetic acid coupling .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

  • Methodological Answer :

  • CYP Inhibition Assays : Use human liver microsomes to measure competitive inhibition (e.g., CYP3A4 Ki = 12 µM) .
  • Metabolite ID : Identify O-deethylated and pyrazole-hydroxylated metabolites via high-resolution MS/MS .
  • Safety Profiling : Cross-reference with structural analogs (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) to predict toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

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